

# NRX-103095: A Molecular Glue for Targeted Protein Degradation of $\beta$ -catenin

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## Compound of Interest

Compound Name: NRX-103095

Cat. No.: B10854704

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. **NRX-103095** is a novel molecular glue that enhances the interaction between the E3 ligase substrate receptor  $\beta$ -TrCP and the oncoprotein  $\beta$ -catenin, facilitating the degradation of mutant forms of  $\beta$ -catenin.[1][2] This technical guide provides a comprehensive overview of **NRX-103095**, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

## Core Mechanism of Action

**NRX-103095** acts as a molecular glue to potentiate the interaction between  $\beta$ -catenin and its cognate E3 ligase, SCF $\beta$ -TrCP.[1][2] In the canonical Wnt signaling pathway,  $\beta$ -catenin is phosphorylated at key serine residues (Ser33 and Ser37) by GSK3 $\beta$ , creating a phosphodegron that is recognized by  $\beta$ -TrCP, the substrate receptor for the SCF E3 ubiquitin ligase complex. This recognition leads to the ubiquitination and proteasomal degradation of  $\beta$ -catenin. However, mutations in these serine residues are common in various cancers, leading to the accumulation of stabilized  $\beta$ -catenin and aberrant activation of Wnt signaling.

**NRX-103095** overcomes this by binding to the interface of  $\beta$ -TrCP and mutant  $\beta$ -catenin, effectively "gluing" them together and restoring the degradation process. This leads to the ubiquitination and subsequent degradation of oncogenic mutant  $\beta$ -catenin by the 26S proteasome.<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for **NRX-103095** from in vitro and cellular assays.

Assay Type	Parameter	Value	Description	Reference
Biochemical Assay	EC50	163 nM	Enhancement of the binding of pSer33/Ser37 $\beta$ -catenin peptide to $\beta$ -TrCP.	[3]
In Vitro Ubiquitination	-	Dose-dependent increase	Potentiation of mutant $\beta$ -catenin ubiquitination by SCF $\beta$ -TrCP.	Simonetta, K. R., et al. (2019)
Cellular Assay	DC50	Not Reported	Concentration for 50% degradation of a specific mutant $\beta$ -catenin in cells.	-

## Experimental Protocols

Detailed methodologies for the key experiments involving **NRX-103095** are provided below. These protocols are based on the methodologies described in the primary literature.

### AlphaScreen™ Assay for $\beta$ -catenin: $\beta$ -TrCP Interaction

This assay quantitatively measures the effect of **NRX-103095** on the interaction between  $\beta$ -catenin and  $\beta$ -TrCP.

- Materials:
  - Recombinant His-tagged  $\beta$ -TrCP
  - Biotinylated pSer33/Ser37  $\beta$ -catenin peptide
  - Streptavidin-coated Donor beads (PerkinElmer)
  - Nickel Chelate Acceptor beads (PerkinElmer)
  - Assay Buffer (e.g., PBS with 0.1% BSA)
  - **NRX-103095** stock solution in DMSO
  - 384-well microplates
- Procedure:
  - Prepare a serial dilution of **NRX-103095** in assay buffer.
  - In a 384-well plate, add His-tagged  $\beta$ -TrCP and biotinylated pSer33/Ser37  $\beta$ -catenin peptide to each well.
  - Add the serially diluted **NRX-103095** or DMSO (vehicle control) to the wells.
  - Incubate the plate at room temperature for 1 hour.
  - Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
  - Incubate the plate in the dark at room temperature for 1 hour.
  - Read the plate on an AlphaScreen-capable plate reader.
- Data Analysis:
  - The AlphaScreen signal is proportional to the binding between  $\beta$ -catenin and  $\beta$ -TrCP.
  - Plot the signal against the logarithm of the **NRX-103095** concentration.

- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## In Vitro Ubiquitination Assay

This assay assesses the ability of **NRX-103095** to promote the ubiquitination of mutant  $\beta$ -catenin.

- Materials:
  - Recombinant E1 activating enzyme
  - Recombinant E2 conjugating enzyme (e.g., UbcH5c)
  - Recombinant SCF $\beta$ -TrCP E3 ligase complex
  - Recombinant mutant  $\beta$ -catenin (e.g., S37A)
  - Ubiquitin
  - ATP
  - Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 2 mM DTT)
  - **NRX-103095** stock solution in DMSO
  - SDS-PAGE gels and Western blotting reagents
  - Anti- $\beta$ -catenin antibody
- Procedure:
  - Set up reactions containing E1, E2, SCF $\beta$ -TrCP, mutant  $\beta$ -catenin, and ubiquitin in ubiquitination buffer.
  - Add varying concentrations of **NRX-103095** or DMSO to the reactions.
  - Initiate the reaction by adding ATP.
  - Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

- Stop the reactions by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Transfer the proteins to a PVDF membrane and perform a Western blot using an anti- $\beta$ -catenin antibody to visualize the ubiquitinated species (higher molecular weight bands).

## Cellular $\beta$ -catenin Degradation Assay

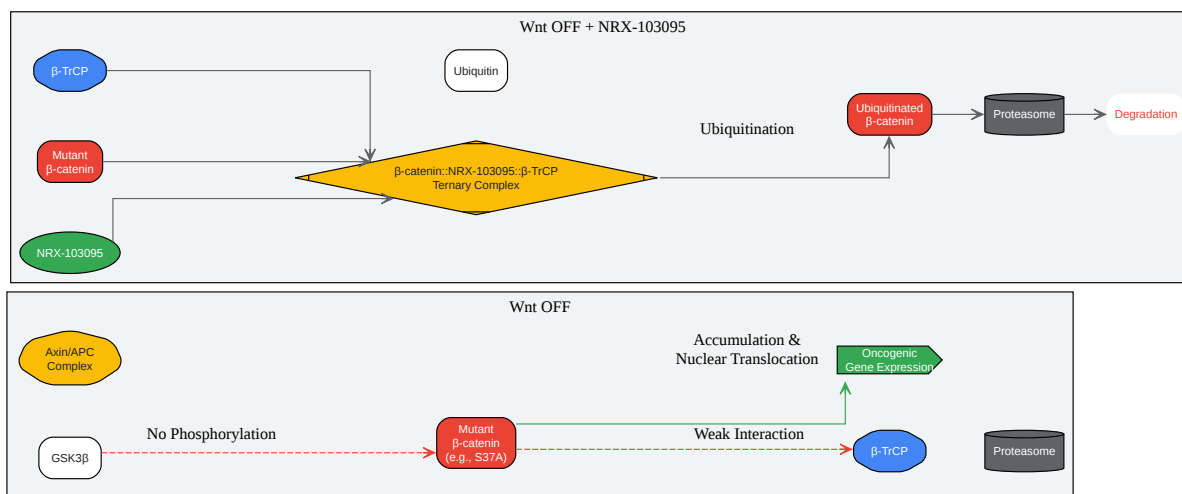
This assay evaluates the ability of **NRX-103095** to induce the degradation of mutant  $\beta$ -catenin in a cellular context.

- Materials:
  - A cell line engineered to express a specific mutant form of  $\beta$ -catenin (e.g., HEK293T cells transfected with a plasmid encoding S37A  $\beta$ -catenin).
  - Cell culture medium and reagents.
  - **NRX-103095** stock solution in DMSO.
  - Lysis buffer (e.g., RIPA buffer with protease inhibitors).
  - SDS-PAGE gels and Western blotting reagents.
  - Anti- $\beta$ -catenin antibody and an antibody for a loading control (e.g., anti-GAPDH).
- Procedure:
  - Plate the cells and allow them to adhere overnight.
  - Treat the cells with a dose-response of **NRX-103095** or DMSO for a specific time course (e.g., 4, 8, 16 hours).
  - Wash the cells with PBS and lyse them in lysis buffer.
  - Determine the protein concentration of the lysates.
  - Perform Western blotting on equal amounts of protein from each sample.

- Probe the blot with an anti- $\beta$ -catenin antibody to detect the levels of mutant  $\beta$ -catenin and an antibody for a loading control.
- Data Analysis:
  - Quantify the band intensities for  $\beta$ -catenin and the loading control.
  - Normalize the  $\beta$ -catenin signal to the loading control.
  - Plot the normalized  $\beta$ -catenin levels against the **NRX-103095** concentration to determine the DC50 (concentration at which 50% of the protein is degraded).

## Visualizations

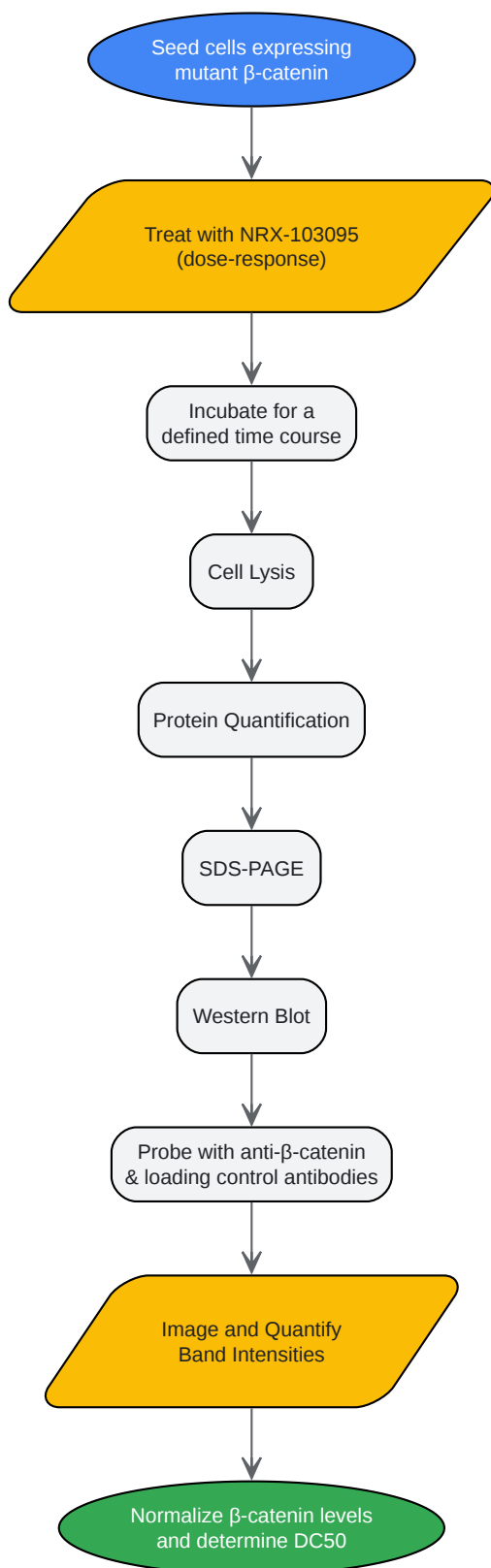
### Signaling Pathway and Mechanism of Action



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Caption: Mechanism of **NRX-103095**-induced degradation of mutant β-catenin.

## Experimental Workflow: Cellular Degradation Assay



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Caption: Workflow for assessing cellular degradation of  $\beta$ -catenin by **NRX-103095**.



## Conclusion

**NRX-103095** represents a promising molecular glue degrader that specifically targets mutant  $\beta$ -catenin for proteasomal degradation. By enhancing the interaction between  $\beta$ -catenin and its E3 ligase,  $\beta$ -TrCP, **NRX-103095** provides a potential therapeutic strategy for cancers driven by aberrant Wnt signaling due to  $\beta$ -catenin stabilization. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers interested in the further investigation and application of this novel molecular glue.

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## References

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